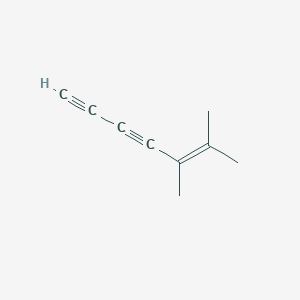
5,6-Dimethylhept-5-ene-1,3-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethylhept-5-ene-1,3-diyne is an organic compound characterized by its unique structure, which includes both double and triple bonds. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of both double and triple bonds in its structure makes it a compound of interest in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylhept-5-ene-1,3-diyne typically involves the use of alkyne and alkene precursors. One common method is the coupling of a terminal alkyne with an alkene under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethylhept-5-ene-1,3-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or other oxidized products.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple and double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogens (Cl₂, Br₂), radical initiators
Major Products Formed:
Oxidation: Diols, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
5,6-Dimethylhept-5-ene-1,3-diyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethylhept-5-ene-1,3-diyne involves its interaction with molecular targets through its reactive double and triple bonds. These bonds can participate in various chemical reactions, including addition and substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its interaction with different molecular pathways.
Comparison with Similar Compounds
- 5,6-Dimethylhept-2-yne
- 5-tert-butyl-6,6-dimethylnon-3-yne
- 3,4-dimethylocta-1,5-diyne
Comparison: Compared to similar compounds, 5,6-Dimethylhept-5-ene-1,3-diyne is unique due to the presence of both double and triple bonds in its structure This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile compound in organic synthesis
Properties
CAS No. |
62839-57-0 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
5,6-dimethylhept-5-en-1,3-diyne |
InChI |
InChI=1S/C9H10/c1-5-6-7-9(4)8(2)3/h1H,2-4H3 |
InChI Key |
WLYVZMNQIFZLOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C#CC#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















